molecular formula C6H11F3N2O B1477407 (1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol CAS No. 2098132-93-3

(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol

Cat. No.: B1477407
CAS No.: 2098132-93-3
M. Wt: 184.16 g/mol
InChI Key: AMZJHYBCECQUJH-UHFFFAOYSA-N
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Description

“(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for treating human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the pyrrolidine ring and the trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group adds unique physicochemical properties .

Scientific Research Applications

Organocatalysis

  • Asymmetric Michael and Mannich Reactions : A study by Reyes-Rangel, Vargas-Caporali, and Juaristi (2016) reports the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, including compounds structurally related to (1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol. These compounds were used as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions, highlighting the compound's utility in organocatalysis (Reyes-Rangel et al., 2016).

Enantioselective Catalysis

  • Catalytic Enantioselective Alkynylation : Another research by Munck, Monleón, Vila, and Pedro (2017) demonstrated the use of a prolinol derived ligand, structurally akin to this compound, for catalytic enantioselective addition of terminal alkynes to cyclic imines. This process produced chiral propargylic sulfamidates with high yields and enantioselectivities, illustrating its potential in synthetic chemistry for creating enantioselective catalysts (Munck et al., 2017).

Heterocyclic Chemistry

  • Synthesis of Trifluoromethyl-substituted Aminopyrroles : Khlebnikov, Funt, Tomashenko, and Novikov (2018) explored the trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles based on a 2H-azirine ring expansion strategy. This showcases the role of this compound related compounds in synthesizing heterocyclic compounds with potential pharmacological activities (Khlebnikov et al., 2018).

Multi-component Reactions

  • Accessing 3-Aminoimidazo[1,2-a]pyridines : Schwerkoske, Masquelin, Perun, and Hulme (2005) reported a novel one-step synthesis of 3-aminoimidazo[1,2-a]pyridines from a reaction involving α-amino-pyridine, aldehyde, and trimethylsilylcyanide (TMSCN) in methanol. This method, mediated by microwave irradiation and catalyzed by scandium triflate, represents a significant advancement in the one-pot preparation of complex heterocycles, highlighting the versatility of compounds related to this compound in facilitating multi-component reactions (Schwerkoske et al., 2005).

Mechanism of Action

Properties

IUPAC Name

[1-amino-3-(trifluoromethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c7-6(8,9)5(4-12)1-2-11(10)3-5/h12H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZJHYBCECQUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol
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Reactant of Route 6
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